3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-chloro-4-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c16-14-11-18-7-3-15(14)22-12-4-8-19(9-5-12)23(20,21)13-2-1-6-17-10-13/h1-3,6-7,10-12H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDOHWQWCYYPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other substituents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.
Scientific Research Applications
3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The sulfonyl group can act as a hydrogen bond acceptor, while the piperidine and pyridine rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine and related pyridine derivatives:
Table 1: Structural and Functional Comparison
Key Insights:
Similar chloro-substituted pyridines (e.g., 2-Amino-4-(2-chloro-5-phenyl)pyridine) exhibit notable antimicrobial activity . The pyridin-3-ylsulfonyl group introduces a bulky, electron-withdrawing moiety, which may influence solubility and metabolic stability compared to simpler analogs like 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine .
Synthetic Complexity :
- Compounds with fused heterocycles (e.g., pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives in ) require multi-step syntheses, similar to the target compound. However, the latter’s sulfonylation step adds complexity compared to analogs with straightforward halogenation or silylation .
Spectroscopic Differentiation: The sulfonyl group in the target compound produces distinct IR peaks (~1350–1150 cm⁻¹ for S=O stretching) and ¹H NMR shifts (δ ~7.5–8.5 ppm for pyridine protons), distinguishing it from non-sulfonylated analogs .
Thermal Stability: While the target compound’s melting point is unreported, structurally related 2-amino-4-(2-chloro-5-phenyl)pyridines exhibit high melting points (268–287°C), suggesting similar thermal stability due to aromatic stacking and hydrogen bonding .
Biological Activity
3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine is an organic compound with a complex structure that includes a pyridine ring, a chloro substituent, and a piperidine ring linked via a sulfonyl group. This unique configuration endows the compound with significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine is , with a molecular weight of 353.8 g/mol. The compound's structure allows for diverse chemical interactions, particularly through its functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClN₃O₃S |
| Molecular Weight | 353.8 g/mol |
| CAS Number | 2034496-97-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonyl group serves as a hydrogen bond acceptor, while the piperidine and pyridine rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects such as:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Effects : The compound may influence cell signaling pathways involved in cancer progression, making it a candidate for anticancer drug development.
Research Findings
Recent studies have focused on the binding affinities of 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine with various proteins and enzymes. For instance, docking studies indicate that this compound can form significant interactions with active sites of enzymes, influencing their activity and potentially leading to therapeutic benefits.
Case Studies
- Antibacterial Activity : In vitro evaluations have demonstrated that derivatives of compounds similar to 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine exhibit potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Anticancer Studies : A study investigating compounds with structural similarities revealed that they could inhibit cell proliferation in various cancer cell lines through mechanisms independent of traditional pathways, suggesting potential for novel anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
